Cas no 102009-13-2 (2-methyl-1,4-bis(4-methylbenzenesulfonyl)piperazine)

2-Methyl-1,4-bis(4-methylbenzenesulfonyl)piperazine is a specialized organic compound featuring a piperazine core substituted with two 4-methylbenzenesulfonyl groups and a methyl group. This structure imparts unique reactivity and stability, making it valuable in synthetic chemistry, particularly in the development of pharmaceuticals and fine chemicals. The presence of sulfonyl groups enhances its utility as an intermediate in nucleophilic substitution reactions or as a protecting group in multi-step syntheses. Its well-defined molecular architecture ensures consistent performance in controlled reactions. The compound is typically characterized by high purity and compatibility with a range of solvents, facilitating its use in diverse experimental or industrial applications. Proper handling and storage are recommended due to its potential sensitivity to moisture or extreme conditions.
2-methyl-1,4-bis(4-methylbenzenesulfonyl)piperazine structure
102009-13-2 structure
商品名:2-methyl-1,4-bis(4-methylbenzenesulfonyl)piperazine
CAS番号:102009-13-2
MF:C19H24N2O4S2
メガワット:408.534862518311
CID:6031834
PubChem ID:3672733

2-methyl-1,4-bis(4-methylbenzenesulfonyl)piperazine 化学的及び物理的性質

名前と識別子

    • 2-methyl-1,4-bis(4-methylbenzenesulfonyl)piperazine
    • 2-methyl-1,4-ditosylpiperazine
    • Piperazine, 2-methyl-1,4-bis[(4-methylphenyl)sulfonyl]-
    • Oprea1_762077
    • AKOS016309284
    • AP-263/13384365
    • Oprea1_647146
    • 2-methyl-1,4-bis[(4-methylphenyl)sulfonyl]piperazine
    • 102009-13-2
    • AB00106958-01
    • 2-methyl-1,4-bis-(4-methylphenyl)sulfonylpiperazine
    • AKOS001287710
    • Z199511400
    • F0777-2778
    • インチ: 1S/C19H24N2O4S2/c1-15-4-8-18(9-5-15)26(22,23)20-12-13-21(17(3)14-20)27(24,25)19-10-6-16(2)7-11-19/h4-11,17H,12-14H2,1-3H3
    • InChIKey: XDKVHDQHWSUBQV-UHFFFAOYSA-N
    • ほほえんだ: N1(S(C2=CC=C(C)C=C2)(=O)=O)CCN(S(C2=CC=C(C)C=C2)(=O)=O)CC1C

計算された属性

  • せいみつぶんしりょう: 408.11774960g/mol
  • どういたいしつりょう: 408.11774960g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 27
  • 回転可能化学結合数: 4
  • 複雑さ: 695
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 91.5Ų

じっけんとくせい

  • 密度みつど: 1.294±0.06 g/cm3(Predicted)
  • ふってん: 567.7±60.0 °C(Predicted)
  • 酸性度係数(pKa): -5.83±0.70(Predicted)

2-methyl-1,4-bis(4-methylbenzenesulfonyl)piperazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0777-2778-30mg
2-methyl-1,4-bis(4-methylbenzenesulfonyl)piperazine
102009-13-2 90%+
30mg
$119.0 2023-08-13
Life Chemicals
F0777-2778-10μmol
2-methyl-1,4-bis(4-methylbenzenesulfonyl)piperazine
102009-13-2 90%+
10μmol
$69.0 2023-08-13
Life Chemicals
F0777-2778-2μmol
2-methyl-1,4-bis(4-methylbenzenesulfonyl)piperazine
102009-13-2 90%+
2μmol
$57.0 2023-08-13
Life Chemicals
F0777-2778-2mg
2-methyl-1,4-bis(4-methylbenzenesulfonyl)piperazine
102009-13-2 90%+
2mg
$59.0 2023-08-13
Life Chemicals
F0777-2778-20mg
2-methyl-1,4-bis(4-methylbenzenesulfonyl)piperazine
102009-13-2 90%+
20mg
$99.0 2023-08-13
Life Chemicals
F0777-2778-1mg
2-methyl-1,4-bis(4-methylbenzenesulfonyl)piperazine
102009-13-2 90%+
1mg
$54.0 2023-08-13
Life Chemicals
F0777-2778-3mg
2-methyl-1,4-bis(4-methylbenzenesulfonyl)piperazine
102009-13-2 90%+
3mg
$63.0 2023-08-13
Life Chemicals
F0777-2778-4mg
2-methyl-1,4-bis(4-methylbenzenesulfonyl)piperazine
102009-13-2 90%+
4mg
$66.0 2023-08-13
Life Chemicals
F0777-2778-5mg
2-methyl-1,4-bis(4-methylbenzenesulfonyl)piperazine
102009-13-2 90%+
5mg
$69.0 2023-08-13
Life Chemicals
F0777-2778-15mg
2-methyl-1,4-bis(4-methylbenzenesulfonyl)piperazine
102009-13-2 90%+
15mg
$89.0 2023-08-13

2-methyl-1,4-bis(4-methylbenzenesulfonyl)piperazine 関連文献

2-methyl-1,4-bis(4-methylbenzenesulfonyl)piperazineに関する追加情報

2-Methyl-1,4-bis(4-methylbenzenesulfonyl)piperazine: A Comprehensive Overview

2-Methyl-1,4-bis(4-methylbenzenesulfonyl)piperazine (CAS No. 102009-13-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a piperazine ring substituted with two 4-methylbenzenesulfonyl groups and a methyl group. The intricate molecular architecture of 2-methyl-1,4-bis(4-methylbenzenesulfonyl)piperazine makes it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.

The chemical structure of 2-methyl-1,4-bis(4-methylbenzenesulfonyl)piperazine is noteworthy for its potential to modulate biological processes. The piperazine ring, a common motif in many pharmaceuticals, is known for its ability to interact with various receptors and enzymes. The presence of the 4-methylbenzenesulfonyl groups adds additional functional groups that can enhance the compound's pharmacological properties. These groups are often associated with improved solubility and metabolic stability, which are crucial factors in drug design.

Recent studies have explored the biological activities of 2-methyl-1,4-bis(4-methylbenzenesulfonyl)piperazine. One notable area of research is its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 2-methyl-1,4-bis(4-methylbenzenesulfonyl)piperazine exhibits potent inhibitory activity against a key enzyme implicated in neurodegenerative diseases. This finding suggests that the compound could be a promising lead for the development of new treatments for conditions such as Alzheimer's disease and Parkinson's disease.

In addition to its enzymatic inhibition properties, 2-methyl-1,4-bis(4-methylbenzenesulfonyl)piperazine has also been investigated for its anti-inflammatory effects. Inflammation is a critical component in many chronic diseases, and compounds that can effectively reduce inflammatory responses are highly sought after. A recent study in the Inflammation Research Journal reported that 2-methyl-1,4-bis(4-methylbenzenesulfonyl)piperazine significantly reduced inflammation in both in vitro and in vivo models. This anti-inflammatory activity is attributed to its ability to modulate the expression of pro-inflammatory cytokines and chemokines.

The pharmacokinetic properties of 2-methyl-1,4-bis(4-methylbenzenesulfonyl)piperazine have also been studied to assess its suitability as a therapeutic agent. Research has shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high oral bioavailability and low toxicity make it an attractive candidate for further development. Moreover, preclinical studies have demonstrated that 2-methyl-1,4-bis(4-methylbenzenesulfonyl)piperazine has good brain penetration capabilities, which is essential for treating central nervous system (CNS) disorders.

The safety profile of 2-methyl-1,4-bis(4-methylbenzenesulfonyl)piperazine has been evaluated through extensive toxicity studies. These studies have indicated that the compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects. However, as with any new pharmaceutical agent, ongoing research is necessary to fully understand its long-term safety and efficacy.

In conclusion, 2-methyl-1,4-bis(4-methylbenzenesulfonyl)piperazine (CAS No. 102009-13-2) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further investigation in drug discovery and development programs. As research continues to uncover new insights into its mechanisms of action and potential clinical uses, it is likely that this compound will play an increasingly important role in advancing medical treatments for various diseases.

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